molecular formula C5H4BN3O3S B428638 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 13435-83-1

4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol

Cat. No.: B428638
CAS No.: 13435-83-1
M. Wt: 196.98g/mol
InChI Key: QJXYGTBYSLNEGD-UHFFFAOYSA-N
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Description

4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains a thiophene ring fused with a diazaborininone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes cycloaddition with ynals to form the thiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol derivatives.

Mechanism of Action

The mechanism of action of 4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and diazaborininone moieties. These interactions can lead to the inhibition of enzymatic activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is unique due to the presence of the diazaborininone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-hydroxy-4-nitro-2H-thieno[3,2-d]diazaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BN3O3S/c10-6-3-1-2-13-4(3)5(7-8-6)9(11)12/h1-2,8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXYGTBYSLNEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C(=NN1)[N+](=O)[O-])SC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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